1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound characterized by its unique structure, which includes two phenyl groups and a methyl group attached to a butadiene backbone. Its chemical formula is with a molecular weight of approximately 220.317 g/mol. The compound is known for its conjugated diene system, which contributes to its chemical reactivity and potential applications in various fields, including materials science and organic synthesis.
Several methods exist for synthesizing 1,4-diphenyl-2-methyl-1,3-butadiene:
1,4-Diphenyl-2-methyl-1,3-butadiene has several applications:
Interaction studies involving 1,4-diphenyl-2-methyl-1,3-butadiene focus on its reactivity with various chemical species. For example:
Several compounds share structural similarities with 1,4-diphenyl-2-methyl-1,3-butadiene. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,4-Diphenyl-1,3-butadiene | Two phenyl groups on a butadiene backbone | Known for its high reactivity towards radicals |
| 2,3-Diphenyl-1,3-butadiene | Similar structure but different substitution | Exhibits distinct photochemical properties |
| 1-Methyl-1,4-diphenylbutadiene | Methyl group at a different position | Shows different reactivity patterns compared to 1,4-diphenyl derivatives |
| 1,4-Di(phenylethylene) | Ethylene groups instead of butadiene | Often used in polymer production |
The uniqueness of 1,4-diphenyl-2-methyl-1,3-butadiene lies in its specific substitution pattern and the resulting electronic properties that influence its reactivity and applications in synthetic chemistry. Its ability to participate in diverse
The Wittig reaction remains the most widely employed method for synthesizing 1,4-diphenyl-2-methyl-1,3-butadiene due to its efficiency in forming carbon-carbon double bonds. Key optimization parameters include solvent selection, base strength, and temperature, which directly influence reaction kinetics and stereochemical outcomes.
In a seminal study, the use of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides as ylide precursors demonstrated that solvent polarity significantly impacts conversion rates. For instance, reactions conducted in dimethyl sulfoxide (DMSO) at 80°C with potassium carbonate as a base achieved 84% isolated yield, compared to 48% in tetrahydrofuran (THF) with n-butyllithium. The enhanced solubility of intermediates in DMSO facilitates ylide formation and subsequent aldehyde addition, critical for constructing the conjugated diene backbone.
Stereoselectivity (E/Z ratios) is another critical factor. Table 1 illustrates how base and solvent combinations affect diastereomeric outcomes. For example, sodium hydride in DMSO produced a 2.3:1 E/Z ratio, while potassium carbonate at elevated temperatures improved selectivity to 2.5:1. These findings align with the general principle that stabilized ylides favor E-alkenes due to reduced betaine intermediacy.
Table 1: Optimization of Wittig Reaction Conditions for Conjugated Diene Synthesis
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | THF | n-BuLi | −78 to rt | 48 | 1.6:1 |
| 2 | DMSO | NaH | 0 to rt | 53 | 2.3:1 |
| 3 | DMSO | K~2~CO~3~ | rt to 80 | 84 | 2.5:1 |
Scalability is achievable through one-pot protocols, where intermediates generated from benzyltriphenylphosphonium chloride and trans-cinnamaldehyde react directly with aldehydes, yielding 87% overall efficiency. This approach minimizes intermediate isolation, enhancing practicality for industrial applications.
While the Wittig reaction dominates, organometallic strategies offer complementary routes. Palladium-catalyzed cross-coupling reactions, though not directly reported in the provided sources, theoretically enable modular assembly of the diene system. For instance, Suzuki-Miyaura coupling between vinyl boronic esters and aryl halides could construct the 1,3-butadiene framework, though such methods require further validation for this specific compound.
The PMC study highlights post-Wittig modifications using palladium on carbon (Pd/C) to hydrogenate alkene intermediates, yielding single stereoisomers in 86% efficiency. Though this step does not directly synthesize the diene, it underscores the role of transition metals in refining stereochemical profiles. Future research could explore nickel- or iron-catalyzed dimerization of styrene derivatives to access methyl-substituted dienes sustainably.
Achieving enantioselectivity in 1,4-diphenyl-2-methyl-1,3-butadiene synthesis remains challenging due to the compound’s planar geometry. However, stereochemical drift during Wittig reactions, influenced by lithium salts, offers a potential pathway for kinetic control. For example, lithium iodide in dimethylformamide (DMF) promotes Z-selectivity, whereas Schlosser’s modification using phenyllithium converts erythro betaines to threo intermediates, favoring E-alkenes.
Table 2: Stereochemical Outcomes in Wittig Reactions with Lithium Salts
| Entry | Ylide Type | Additive | E/Z Ratio |
|---|---|---|---|
| 1 | Unstabilized | LiI | 1:4.6 |
| 2 | Semistabilized | None | 1.7:1 |
| 3 | Stabilized | PhLi | 4.0:1 |
Chiral phosphine ligands, though not explicitly tested in the provided studies, could theoretically induce asymmetry during ylide formation. For instance, binaphthyl-derived ligands might bias the [2+2] cycloaddition step, enabling enantioselective synthesis. Further experimentation is needed to validate these hypotheses.
The formation of 1,4-diphenyl-2-methyl-1,3-butadiene through Wittig-type reactions involves complex ylide intermediates that dictate both the reaction pathway and stereochemical outcome [5] [8]. The Wittig reaction mechanism proceeds through the formation of organophosphorus ylides, which are zwitterionic species characterized by opposite charges on adjacent atoms with complete octets [5]. In the synthesis of 1,4-diphenyl-2-methyl-1,3-butadiene, benzyltriphenylphosphonium chloride serves as the precursor to the ylide intermediate when treated with a strong base such as sodium methoxide [2] .
The ylide formation process begins with an S_N2 reaction between triphenylphosphine and an appropriate alkyl halide, followed by deprotonation using a strong base like butyl lithium [8] [35]. For 1,4-diphenyl-2-methyl-1,3-butadiene synthesis, the specific ylide intermediate exhibits resonance stabilization between a carbon-phosphorus double bond structure and a charged zwitterionic form [5] [35]. The stability of these ylide intermediates directly influences the stereoselectivity of the subsequent reaction with cinnamaldehyde [31].
Experimental investigations have revealed that the ylide intermediate in 1,4-diphenyl-2-methyl-1,3-butadiene synthesis demonstrates enhanced reactivity compared to non-substituted analogs due to the electron-donating properties of the phenyl groups [31] [5]. The methyl substitution on the butadiene backbone introduces additional steric considerations that affect the orientation of the ylide during the critical carbon-carbon bond formation step [2] [31]. Kinetic studies indicate that ylide intermediates with phenyl substituents exhibit increased nucleophilicity, resulting in faster reaction rates with electrophilic carbonyl compounds [31] [35].
The mechanism proceeds through an oxaphosphetane intermediate formed by the concerted [2+2] cycloaddition between the ylide and the carbonyl compound [8] [15]. For 1,4-diphenyl-2-methyl-1,3-butadiene formation, this four-membered ring intermediate demonstrates remarkable stability compared to simpler analogs, attributed to the extended conjugation system provided by the phenyl substituents [31] [15]. The decomposition of the oxaphosphetane occurs through a syn-cycloreversion process that is highly stereospecific, preserving the geometric configuration established during the initial ylide-carbonyl interaction [15] [31].
Table 1: Ylide Intermediate Characteristics in 1,4-Diphenyl-2-methyl-1,3-butadiene Synthesis
| Parameter | Value | Reference Condition |
|---|---|---|
| Ylide Formation Time | 15 minutes [2] | Sodium methoxide, absolute ethanol |
| Nucleophilicity Index | Enhanced vs. unsubstituted [31] | Phenyl substitution effect |
| Oxaphosphetane Stability | High [31] | Extended conjugation |
| Stereoselectivity | >85% E-isomer [31] | Salt-free conditions |
Solvent effects play a crucial role in determining both the reaction kinetics and stereoselectivity of 1,4-diphenyl-2-methyl-1,3-butadiene formation reactions [9] [10]. The choice of solvent significantly influences the stabilization of intermediate species, transition state energies, and ultimately the product distribution [9] [11]. In Wittig-type syntheses of conjugated dienes, polar aprotic solvents such as tetrahydrofuran and dioxane have been shown to enhance reaction rates while maintaining high stereoselectivity [19] [32].
Research has demonstrated that solvent polarity directly affects the energy barriers associated with ylide formation and subsequent reactions [9] [31]. In the synthesis of 1,4-diphenyl-2-methyl-1,3-butadiene, absolute ethanol serves as an effective medium for ylide generation, providing optimal solvation of ionic intermediates while minimizing unwanted side reactions [2] . The dielectric constant of the solvent influences the stability of charged intermediates, with higher dielectric constants generally favoring the formation of zwitterionic species [9] [12].
Kinetic investigations reveal that solvent effects on 1,4-diphenyl-2-methyl-1,3-butadiene synthesis are particularly pronounced in the oxaphosphetane formation step [31] [32]. Non-polar solvents tend to favor the concerted [2+2] cycloaddition pathway, while polar solvents can stabilize betaine intermediates when lithium salts are present [15] [32]. The absence of lithium salts in salt-free conditions ensures that the reaction proceeds through the preferred concerted mechanism, maintaining high E-stereoselectivity [31] [15].
Temperature-dependent solvent effects have been observed in conjugated diene synthesis, with higher temperatures generally reducing stereoselectivity due to increased thermal motion and enhanced reversibility of intermediate formation [33] [36]. For 1,4-diphenyl-2-methyl-1,3-butadiene synthesis, optimal conditions involve moderate temperatures in polar aprotic solvents to maximize both yield and stereochemical control [19].
Table 2: Solvent Effects on Reaction Parameters
| Solvent | Dielectric Constant | Reaction Rate (relative) | E:Z Selectivity | Yield (%) |
|---|---|---|---|---|
| Tetrahydrofuran | 7.6 [19] | 1.0 [19] | >30:1 [19] | 99 [19] |
| Dioxane | 2.2 [19] | 0.8 [19] | >25:1 [19] | 85 [19] |
| Absolute Ethanol | 24.5 [2] | 0.9 [2] | High [2] | 78 [2] |
| Toluene | 2.4 [19] | 0.3 [19] | Moderate [19] | 45 [19] |
Computational modeling has provided unprecedented insights into the transition state structures and energy profiles associated with 1,4-diphenyl-2-methyl-1,3-butadiene formation [14] [22]. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets have successfully reproduced experimental observations regarding stereoselectivity and reaction kinetics [31] [22]. These computational studies reveal the intricate interplay of steric and electronic factors that govern transition state geometries and relative energies [31] [11].
The transition state for 1,4-diphenyl-2-methyl-1,3-butadiene formation through Wittig reaction exhibits a characteristic puckered geometry that minimizes unfavorable 1,3-diaxial interactions between the phenyl substituents and the phosphorus ligands [31] [15]. Computational analysis indicates that this puckering is essential for achieving the observed high E-selectivity, as it reduces steric clashes while maintaining optimal orbital overlap for bond formation [31] [22]. The methyl substitution on the butadiene backbone introduces additional conformational considerations that affect the transition state energy landscape [31].
Energy decomposition analysis reveals that the transition state stability is governed by a delicate balance of 1,2-interactions, 1,3-interactions, and secondary orbital effects [31] [21]. For stabilized ylides used in 1,4-diphenyl-2-methyl-1,3-butadiene synthesis, dipole-dipole interactions play a dominant role in determining transition state geometry, contributing to the high E-selectivity observed experimentally [31] [15]. The computational results demonstrate that C-H···O interactions in the transition state provide additional stabilization that influences the overall reaction pathway [31].
Transition state calculations using various levels of theory, including coupled cluster methods for benchmark accuracy, have confirmed that the concerted [2+2] cycloaddition mechanism is energetically preferred over stepwise alternatives [22] [14]. The activation barriers computed for 1,4-diphenyl-2-methyl-1,3-butadiene formation are consistent with experimental kinetic data, validating the computational approach [31] [22]. These studies also predict the effects of substituent modifications on reaction outcomes, providing valuable guidance for synthetic optimization [14] [25].
Table 3: Computational Transition State Parameters
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| Activation Energy (E_a) | 18.7 kcal/mol [26] | B3LYP/6-311+G(d,p) [26] | Wittig reaction |
| C-C Bond Distance (TS) | 2.1-2.3 Å [34] | UB3LYP/6-31G(d) [34] | Bond formation |
| Transition Time | 50-150 fs [34] | Molecular dynamics [34] | Trajectory analysis |
| E:Z Energy Difference | 2.4 kcal/mol [31] | DFT calculations [31] | Stereoselectivity |
The 1,4-diphenyl-2-methyl-1,3-butadiene exhibits enhanced reactivity compared to unsubstituted butadiene systems in Diels-Alder cycloaddition reactions with electron-deficient dienophiles [1] [2]. This enhanced reactivity stems from the electron-donating phenyl substituents that raise the energy of the diene's highest occupied molecular orbital, facilitating orbital overlap with electron-poor dienophiles [3] [4].
The Diels-Alder reactivity of 1,4-diphenyl-2-methyl-1,3-butadiene follows the normal electron demand pathway, where electrons flow from the diene's highest occupied molecular orbital to the lowest unoccupied molecular orbital of the electron-deficient dienophile [5] [2]. The phenyl substituents at the terminal positions significantly enhance this electron flow by raising the energy of the diene's π system through resonance donation [3] [6].
Studies of trans,trans-1,4-diphenyl-1,3-butadiene with various electron-deficient dienophiles demonstrate that substitution patterns on the phenyl rings dramatically influence reaction rates [1]. Electron-donating groups such as dimethylamino, methoxy, and methyl substituents increase reactivity by further elevating the diene's highest occupied molecular orbital energy [1] [4]. Conversely, electron-withdrawing groups like cyano and nitro substituents decrease reactivity by lowering the highest occupied molecular orbital energy [7] [4].
Comprehensive kinetic investigations reveal that 1,4-diphenyl-2-methyl-1,3-butadiene demonstrates significantly lower activation energies compared to unsubstituted 1,3-butadiene [1] [8]. The presence of phenyl groups reduces activation barriers by approximately 3-5 kcal/mol, while the methyl substituent provides additional stabilization through hyperconjugative effects [8] [9].
| Dienophile | Activation Energy (kcal/mol) [1] | Rate Enhancement Factor [1] | Reaction Temperature (°C) [1] |
|---|---|---|---|
| Maleic anhydride | 25.2 | 15-20× | 120-150 |
| N-methylmaleimide | 23.8 | 25-30× | 100-130 |
| N-phenylmaleimide | 24.1 | 20-25× | 110-140 |
| 1,4-Benzoquinone | 26.5 | 10-15× | 140-170 |
Temperature-dependent studies demonstrate that activation parameters for 1,4-diphenyl-2-methyl-1,3-butadiene follow Arrhenius behavior across the temperature range of 80-200°C [8] [10]. The pre-exponential factors are consistent with a concerted, synchronous mechanism, while activation entropies suggest ordered transition states with significant loss of translational and rotational freedom [1] [8].
Solvent polarity significantly influences the Diels-Alder reactivity of 1,4-diphenyl-2-methyl-1,3-butadiene [1] [11]. Polar aprotic solvents such as nitrobenzene, benzonitrile, and dimethylformamide accelerate reactions by stabilizing the polarized transition state [1] [11]. The solvent effects are particularly pronounced with highly electron-deficient dienophiles, where charge separation in the transition state is more significant [11] [12].
The Diels-Alder reactions of 1,4-diphenyl-2-methyl-1,3-butadiene proceed with high endo selectivity when reacting with cyclic electron-deficient dienophiles [13] [12]. This selectivity arises from favorable secondary orbital interactions between the phenyl substituents and the dienophile's π system in the endo transition state [13]. The methyl substituent provides additional steric bias toward the endo approach mode [13].
1,4-Diphenyl-2-methyl-1,3-butadiene serves as a crucial building block in tandem reaction sequences designed to construct complex polycyclic frameworks [14] [15]. These multi-step processes leverage the diene's enhanced reactivity and structural features to enable cascade transformations that would be challenging to achieve through traditional step-wise approaches [14] [16].
Tandem Diels-Alder sequences involving 1,4-diphenyl-2-methyl-1,3-butadiene as the initial diene component enable rapid assembly of polycyclic structures through sequential bond formation [14] [16]. The initial cycloaddition generates a bicyclic intermediate containing reactive sites positioned for subsequent cyclization events [14] [17].
The sequential reactivity pattern follows a predictable trajectory where the first Diels-Alder reaction activates specific positions for further electrophilic or nucleophilic attack [14]. The phenyl substituents serve dual roles as electron-donating activators and as potential sites for additional aromatic substitution reactions [15] [18].
The incorporation of 1,4-diphenyl-2-methyl-1,3-butadiene into tandem sequences targeting polycyclic aromatic hydrocarbon synthesis represents a significant advancement in materials chemistry [15] [18]. These sequences typically employ oxidative cyclization following the initial Diels-Alder step to achieve aromatization and ring fusion [15] [19].
| Starting Configuration | Tandem Sequence Type [15] [18] | Ring Count | Typical Yield (%) | Applications [15] [19] |
|---|---|---|---|---|
| Diphenyl methyl butadiene + electron-poor alkene | DA + oxidative cyclization | 3-4 | 45-65 | OLED materials |
| Diphenyl methyl butadiene + alkyne | DA + ring-closing metathesis | 4-5 | 35-55 | Semiconductors |
| Diphenyl methyl butadiene + dienophile + oxidant | Triple cascade | 5-6 | 25-45 | Photovoltaics |
The design of cascade sequences incorporating 1,4-diphenyl-2-methyl-1,3-butadiene requires careful consideration of electronic and steric factors that govern each step [16] [17]. The phenyl substituents must be positioned to facilitate rather than hinder subsequent cyclization events, while the methyl group provides conformational control [16].
Multi-component cascade reactions involving 1,4-diphenyl-2-methyl-1,3-butadiene demonstrate remarkable efficiency in generating molecular complexity [16]. These transformations can establish up to six new bonds in a single operation, creating intricate polycyclic architectures from relatively simple starting materials [16] [17].
The success of tandem sequences depends critically on matching the reactivity profiles of individual steps [14]. 1,4-Diphenyl-2-methyl-1,3-butadiene provides an ideal starting point due to its predictable reactivity patterns and the ability to tune electronic properties through phenyl ring substitution [14] [15].
Computational studies reveal that the phenyl substituents participate in stabilizing transition states throughout the cascade sequence, not merely in the initial Diels-Alder step [7] [4]. This extended stabilization contributes to the overall efficiency and selectivity observed in these complex transformations [7] [4].
1,4-Diphenyl-2-methyl-1,3-butadiene functions as an important ligand precursor in organometallic chemistry, where its conjugated π system and phenyl substituents enable diverse coordination modes with transition metals [20] [21]. The compound's ability to adopt various binding conformations makes it particularly valuable for developing specialized catalytic systems and organometallic complexes [20] [22].
The coordination behavior of 1,4-diphenyl-2-methyl-1,3-butadiene with transition metals demonstrates remarkable versatility [20]. The compound can coordinate through η²-binding at individual double bonds, η⁴-coordination involving the entire diene system, or through combinations of π and σ interactions involving the phenyl substituents [20] [23].
Crystallographic studies of titanium complexes reveal that 1,4-diphenyl-2-methyl-1,3-butadiene adopts an essentially planar coordination geometry when bound in an η⁴ fashion [20]. The metal center positions itself approximately 1.94 Å from the butadiene mean plane, with the phenyl groups oriented to minimize steric repulsions with other ligands [20].
| Complex Type [20] [21] | Coordination Mode | Metal-Carbon Distance (Å) | Stability | Catalytic Activity |
|---|---|---|---|---|
| Early transition metals | η⁴-coordination | 2.35-2.45 | High | Alkene polymerization |
| Late transition metals | η²-coordination | 2.10-2.25 | Moderate | Cross-coupling |
| Group 9 metals | Variable η²/η⁴ | 2.20-2.40 | Variable | Hydrogenation |
The use of 1,4-diphenyl-2-methyl-1,3-butadiene as a ligand precursor has enabled the development of highly active catalysts for various transformations [20] [21]. The phenyl substituents provide electronic modification of the metal center while the butadiene backbone offers geometric constraints that influence selectivity [20] [24].
Titanium complexes incorporating 1,4-diphenyl-2-methyl-1,3-butadiene demonstrate exceptional activity for butadiene dimerization reactions [20]. These systems catalyze the formation of 4-vinylcyclohexene as the major product, representing the first example of homogeneous early transition metal catalysts that favor cyclic dimer formation over linear products [20].
The electronic properties of 1,4-diphenyl-2-methyl-1,3-butadiene can be systematically modified through substitution of the phenyl rings, enabling fine-tuning of catalytic performance [21] [22]. Electron-donating substituents increase the electron density at the metal center, enhancing reactivity toward electrophilic substrates [21] [25].
The methyl substituent on the butadiene backbone provides steric differentiation that influences regioselectivity in catalytic processes [20]. This asymmetry creates distinct coordination environments that can be exploited to achieve enhanced selectivity in challenging transformations [20] [21].
The synthesis of organometallic complexes from 1,4-diphenyl-2-methyl-1,3-butadiene typically involves direct coordination to metal precursors under mild conditions [20] [22]. The compound's stability and ease of handling make it an attractive ligand source for both research and potential industrial applications [20].
Studies of complex formation kinetics reveal that 1,4-diphenyl-2-methyl-1,3-butadiene coordinates rapidly to most transition metals, with association rates limited primarily by ligand substitution rather than diffusion [20]. This facile coordination behavior contributes to the compound's utility in catalyst development where rapid ligand exchange may be beneficial [20] [21].